![molecular formula C14H10N4O B11864531 N-(quinolin-5-yl)pyrazine-2-carboxamide](/img/structure/B11864531.png)
N-(quinolin-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(quinolin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between quinoline-5-amine and pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of environmentally benign solvents and reagents would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline or pyrazine rings.
Reduction: Reduced forms of the quinoline or pyrazine rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of N-(quinolin-5-yl)pyrazine-2-carboxamide involves several chemical reactions that allow for structural modifications to optimize its pharmacological properties. The compound can be synthesized through the condensation of quinoline derivatives with pyrazine-2-carboxylic acid, often utilizing coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the reaction .
Anticancer Properties
This compound and its derivatives have shown significant anticancer activities across various cancer cell lines. For instance, one study reported that optimized analogs of this compound exhibited IC50 values as low as 0.11 μM against pancreatic cancer cell lines, comparable to established chemotherapeutics like gemcitabine . The mechanism of action appears to involve the activation of stress response pathways and autophagy, indicating a complex interaction with cellular processes .
P2X7 Receptor Antagonism
Recent research has identified this compound derivatives as potential antagonists of the P2X7 receptor, which is implicated in various pathological conditions, including cancer . These compounds demonstrated selective inhibitory effects on cell lines expressing P2X7 receptors, suggesting their utility in developing new treatments for cancers characterized by P2X7 receptor overexpression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit activity against mycobacterial strains, including those resistant to standard treatments . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline or pyrazine moieties can enhance antimicrobial potency.
Case Study: Pancreatic Cancer Treatment
In a preclinical study focusing on pancreatic cancer, this compound derivatives were tested for their cytotoxic effects. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis through specific signaling pathways related to stress response mechanisms .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
QN523 | MIA PaCa-2 | 0.11 | Induction of stress response genes |
QN519 | Various | < 1 | Activation of autophagy |
Case Study: P2X7 Receptor Inhibition
Another study explored the efficacy of this compound derivatives as P2X7 receptor antagonists in breast cancer models. The results showed significant inhibition of calcium mobilization in transfected cell lines, indicating a promising avenue for therapeutic development targeting this receptor .
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)pyrazine-2-carboxamide
- N-(quinolin-2-yl)pyrazine-2-carboxamide
- N-(quinolin-3-yl)pyrazine-2-carboxamide
Uniqueness
N-(quinolin-5-yl)pyrazine-2-carboxamide is unique due to the position of the quinoline moiety, which can influence its electronic properties and reactivity. This positional difference can lead to variations in its binding affinity to molecular targets and its overall biological activity .
Biological Activity
N-(quinolin-5-yl)pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline moiety attached to a pyrazine ring through a carboxamide linkage. This structural configuration is crucial for its biological interactions.
Biological Activity Overview
-
Anticancer Activity
- Recent studies indicate that derivatives of pyrazine and quinoline, including this compound, exhibit significant anticancer properties. For instance, in vitro evaluations revealed that these compounds can inhibit the P2X7 receptor (P2X7R), which is overexpressed in various cancers, including breast cancer. The compound demonstrated selective inhibitory potency with IC50 values around 1 μM in cancer cell lines such as MCF-7 and HEK-293T .
- A specific derivative, QN523, derived from similar structures, showed an IC50 value of 0.11 μM against pancreatic cancer cells, indicating a strong potential for further development in cancer therapies .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains demonstrated that this compound exhibits broad-spectrum activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid and rifampicin against Mycobacterium tuberculosis .
- The structural features of the compound enhance its binding affinity to bacterial enzymes, contributing to its efficacy as an antimicrobial agent.
-
Mechanisms of Action
- The mechanism of action involves binding to specific receptors and enzymes within biological systems. The quinoline ring can intercalate with DNA, potentially disrupting replication processes in cancer cells. Additionally, the pyrazine ring participates in hydrogen bonding and π-π interactions, which are critical for binding affinity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the quinoline or pyrazine rings can significantly alter potency and selectivity:
Compound Variant | IC50 (μM) | Activity Type | Notes |
---|---|---|---|
QN523 | 0.11 | Anticancer | Potent against pancreatic cancer |
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | Not specified | Anticancer | Different electronic properties |
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | Not specified | Anticancer | Influences coordination chemistry |
Case Studies and Research Findings
-
In Vivo Studies
- Preclinical studies demonstrated that QN523 significantly increased the expression of genes involved in stress response and autophagy pathways, suggesting these mechanisms play a crucial role in its anticancer effects .
- The compound's efficacy was tested in xenograft models where it showed comparable results to gemcitabine, a standard treatment for pancreatic cancer.
- Cytotoxicity Assessments
- Antimicrobial Efficacy
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-5-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-1-4-11-10(12)3-2-6-16-11/h1-9H,(H,18,19) |
InChI Key |
SFENAFPUZHLQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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